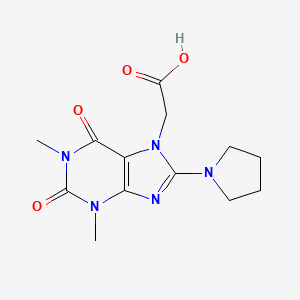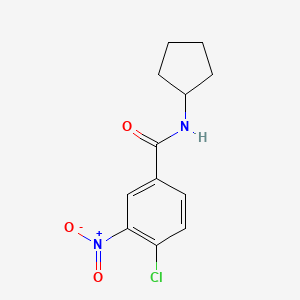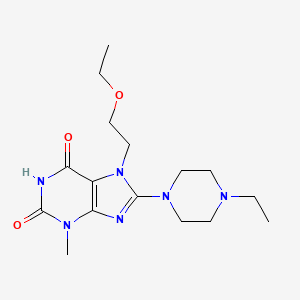
(Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile, also known as ACPP, is a chemical compound with potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
(Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Wirkmechanismus
(Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile inhibits the activity of the enzyme caspase-3, which is involved in the process of apoptosis. By inhibiting caspase-3, this compound induces apoptosis in cancer cells. This compound has also been shown to inhibit the activity of matrix metalloproteinase-2 and -9, which are involved in the process of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have cytotoxic effects on cancer cells, inducing apoptosis and inhibiting cell growth. This compound has also been shown to inhibit cancer cell migration and invasion. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile is its potential as an anti-cancer agent. This compound has been shown to have cytotoxic effects on cancer cells and may have potential as an anti-metastatic agent. However, one limitation of this compound is its low yield in the synthesis process, which may limit its availability for research purposes.
Zukünftige Richtungen
For research on (Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile include investigating its potential as a therapeutic agent for cancer treatment. Studies could also focus on improving the yield of the synthesis process to increase availability for research purposes. Additionally, research could investigate the potential of this compound as an anti-inflammatory agent and its effects on other physiological processes.
Synthesemethoden
The synthesis of (Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile involves the reaction of 4-acetylpiperazine-1-carbonyl chloride with (Z)-3-phenylacrylonitrile in the presence of a base. The product is then purified through column chromatography. The yield of the synthesis is approximately 50%.
Eigenschaften
IUPAC Name |
(Z)-2-(4-acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-13(20)18-7-9-19(10-8-18)16(21)15(12-17)11-14-5-3-2-4-6-14/h2-6,11H,7-10H2,1H3/b15-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYHLMBZRWZEOH-PTNGSMBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=CC2=CC=CC=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C(=O)/C(=C\C2=CC=CC=C2)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2384174.png)
![(E)-[amino(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino pyridine-3-carboxylate](/img/structure/B2384175.png)



![N-[4-(2-ethylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide](/img/structure/B2384179.png)
![3-(4-Chlorophenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2384182.png)

![N-[[4-(4-bromophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2384186.png)
![2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2384188.png)
![1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2384189.png)
![N-(2-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2384192.png)